molecular formula C12H13NO3 B125518 (3-Ethoxy-4,5-dihydroisoxazol-5-yl)(phenyl)methanone CAS No. 155430-83-4

(3-Ethoxy-4,5-dihydroisoxazol-5-yl)(phenyl)methanone

Cat. No.: B125518
CAS No.: 155430-83-4
M. Wt: 219.24 g/mol
InChI Key: CWICFGGMQADCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRN5500 is a synthetic derivative of the spicamycin class of compounds, initially isolated from the bacterium Streptomyces alanosinicus. This compound has shown significant potential as a therapeutic agent, particularly in the treatment of chronic lymphocytic leukemia and multiple myeloma. KRN5500 is known for its unique mechanism of action and its ability to induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

KRN5500 is synthesized through a series of chemical reactions involving the modification of the spicamycin molecule. The synthesis involves the replacement of naturally occurring fatty acids with a tetradecadiene moiety. This modification enhances the pharmacological properties of the compound .

Industrial Production Methods

The industrial production of KRN5500 involves fermentation of Streptomyces alanosinicus to produce spicamycin, followed by chemical modification to obtain KRN5500. The fermentation process is optimized to maximize the yield of spicamycin, which is then subjected to a series of purification and chemical modification steps to produce KRN5500 .

Chemical Reactions Analysis

Types of Reactions

KRN5500 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KRN5500 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions involving KRN5500 include various metabolites that retain the core structure of the compound but have different functional groups. These metabolites can have different pharmacological properties and are studied for their potential therapeutic effects .

Scientific Research Applications

KRN5500 has a wide range of scientific research applications, including:

    Chemistry: KRN5500 is used as a model compound to study the chemical properties and reactions of spicamycin derivatives.

    Biology: In biological research, KRN5500 is used to study the mechanisms of apoptosis and cell death in cancer cells.

    Medicine: KRN5500 has shown promise as a therapeutic agent in the treatment of chronic lymphocytic leukemia and multiple myeloma. .

    Industry: KRN5500 is used in the pharmaceutical industry for the development of new cancer therapies.

Mechanism of Action

KRN5500 exerts its effects by inhibiting protein synthesis and inducing apoptosis in cancer cells. The compound targets the endoplasmic reticulum and Golgi apparatus, disrupting protein processing and leading to cell death. KRN5500 activates caspase-8, caspase-9, and caspase-3, which are key enzymes in the apoptosis pathway. This leads to the cleavage of poly (ADP-ribose) polymerase and down-regulation of anti-apoptotic proteins like Mcl-1 .

Comparison with Similar Compounds

KRN5500 is compared with other spicamycin derivatives and similar compounds, such as:

    Spicamycin: The parent compound from which KRN5500 is derived. Spicamycin has similar properties but is less potent.

    Tunicamycin: Another spicamycin derivative that inhibits protein glycosylation but has different pharmacological properties.

    Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma. .

KRN5500 is unique in its ability to induce apoptosis through multiple pathways and its potential to overcome drug resistance in cancer cells. This makes it a valuable compound for further research and development in cancer therapy .

Properties

CAS No.

155430-83-4

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)-phenylmethanone

InChI

InChI=1S/C12H13NO3/c1-2-15-11-8-10(16-13-11)12(14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

CWICFGGMQADCEK-UHFFFAOYSA-N

SMILES

CCOC1=NOC(C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=NOC(C1)C(=O)C2=CC=CC=C2

Synonyms

Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.